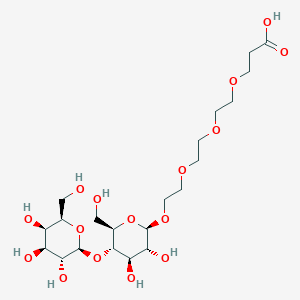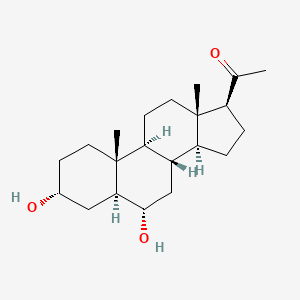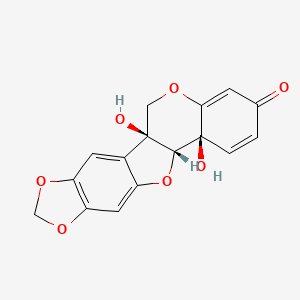
L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- is a tripeptide composed of three L-cysteine molecules linked by peptide bonds. L-cysteine is a naturally occurring amino acid containing a thiol group, which is known for its role in protein synthesis, detoxification, and various metabolic processes. The tripeptide form enhances its stability and functionality, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- typically involves the stepwise coupling of L-cysteine molecules. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process involves the activation of the carboxyl group of one L-cysteine molecule, followed by its reaction with the amino group of another L-cysteine molecule. Common reagents used for activation include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- often employs biotechnological methods, such as microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce L-cysteine, which is then harvested and purified. The tripeptide is subsequently synthesized using enzymatic or chemical methods, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfide bonds, leading to the formation of cystine or higher-order oligomers.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in buffered aqueous solutions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine (TEA).
Major Products Formed
Oxidation: Cystine or higher-order oligomers.
Reduction: Free thiol groups.
Substitution: Thioethers or other derivatives.
Aplicaciones Científicas De Investigación
L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins. It also serves as a model compound for studying thiol-disulfide exchange reactions.
Biology: Plays a crucial role in cellular redox regulation and signaling. It is used in studies related to oxidative stress, protein folding, and enzyme catalysis.
Medicine: Investigated for its potential therapeutic effects, such as antioxidant properties, detoxification, and modulation of immune responses. It is also explored for its role in treating conditions like cystinosis and other metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives. It acts as a precursor for the synthesis of flavor enhancers, preservatives, and other bioactive compounds.
Mecanismo De Acción
L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- exerts its effects primarily through its thiol groups, which participate in redox reactions and form disulfide bonds. These interactions are crucial for maintaining cellular redox balance, protein structure, and function. The compound targets various molecular pathways, including:
Redox Regulation: Modulates the redox state of cells by participating in thiol-disulfide exchange reactions.
Protein Folding: Assists in the formation and stabilization of protein structures through disulfide bond formation.
Detoxification: Contributes to the detoxification of reactive oxygen species (ROS) and other harmful compounds.
Comparación Con Compuestos Similares
L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- can be compared with other similar compounds, such as:
L-Cysteine: The monomeric form, which is less stable and has limited functionality compared to the tripeptide.
Cystine: The dimeric form, which is formed by the oxidation of two L-cysteine molecules. It is more stable but lacks the versatility of the tripeptide.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine. It is a major antioxidant in cells and has a broader range of biological activities.
The uniqueness of L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- lies in its enhanced stability and functionality due to the presence of multiple thiol groups, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
206058-61-9 |
|---|---|
Fórmula molecular |
C12H22N4O5S4 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H22N4O5S4/c13-5(1-22)9(17)14-6(2-23)10(18)15-7(3-24)11(19)16-8(4-25)12(20)21/h5-8,22-25H,1-4,13H2,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m0/s1 |
Clave InChI |
DFUGWFWOVGOLQR-XAMCCFCMSA-N |
SMILES isomérico |
C([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O)N)S |
SMILES canónico |
C(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CS)C(=O)O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


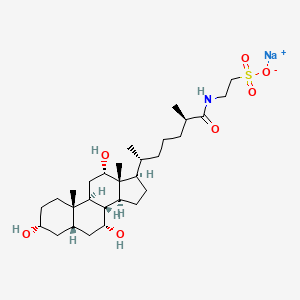
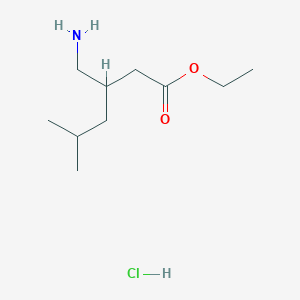


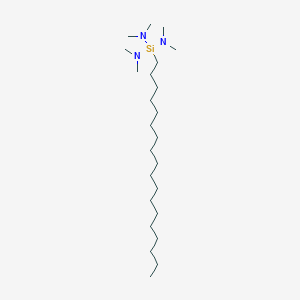

![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)
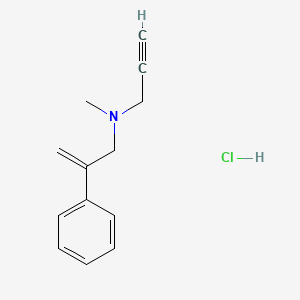
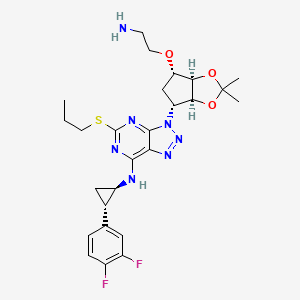
![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)

